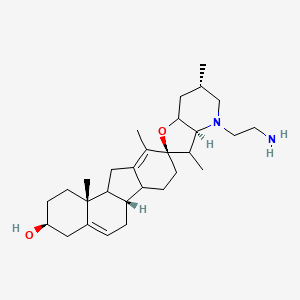

N-(2-Aminoethyl) Cyclopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl) Cyclopamine is a compound of interest in the field of medicinal chemistry and organic synthesis. It belongs to a class of molecules that exhibit a variety of biological activities and are crucial building blocks in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of N-(2-Aminoethyl) Cyclopamine involves complex organic reactions. Studies have explored various methods for synthesizing cyclo-3beta-(4-aminophenyl)-2beta-tropanemethanol analogues with varying linker groups, demonstrating that the binding properties to specific transporters depend on these linkers (Carroll et al., 2006). Another approach involves the intramolecular coupling of terminal olefinic moieties and N,N-dimethylcarboxamide moieties of amino acid derivatives to produce cyclopropylamines, a related class of compounds (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl) Cyclopamine is characterized by a cyclopalladated core, which plays a significant role in its reactivity and binding properties. For instance, the study of optically active cyclopalladated complexes of primary benzylamine derivatives shows the importance of structural configuration in determining the compound's properties and reactivity (Fuchita et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of N-(2-Aminoethyl) Cyclopamine involves interactions with monoamine transporters, influenced by its cyclo structure and the nature of the substituents. The synthesis of cyclopropylamines demonstrates the compound's role in forming biologically active structures (Cao, Xiao, & Joullié, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are crucial for understanding its behavior in different environments and for its application in synthesis.

Chemical Properties Analysis

N-(2-Aminoethyl) Cyclopamine's chemical properties include its reactivity with various substrates and its ability to form complex structures with metals. The study of cyclopalladated complexes provides insights into its potential applications in catalysis and pharmaceutical synthesis (Fuchita et al., 1997).

Scientific Research Applications

Cyclopamine has been identified as the teratogen responsible for craniofacial birth defects in sheep offspring and is known to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in several types of cancer. Cyclopamine and its derivatives are thus targeted as potential treatments for cancers and other diseases associated with the Hh signaling pathway. A monoclonal antibody-based ELISA has been developed for detecting cyclopamine in biological samples, highlighting its potential in cancer research (Lee et al., 2012).

A derivative of cyclopamine, exo-cyclopamine, has been developed as a stable and highly potent inhibitor of hedgehog signaling. This derivative shows great potential as an experimental drug against several types of human cancer (Heretsch et al., 2011).

Cyclopamine's potential in cancer treatment has been emphasized due to its ability to inhibit the Hedgehog pathway, which is important in many human cancers. Although its clinical development has been hindered due to poor solubility, stability, and moderate activity, efforts to overcome these shortcomings have led to the identification of more suitable derivatives like IPI-926, which proceeded to clinical trials (Ma et al., 2013).

Cyclopamine's role in disrupting developmental processes has been studied. For instance, it was observed that cyclopamine treatment in Xenopus embryos leads to defects in the formation of craniofacial cartilage, primarily derived from cells of the cranial neural crest. This indicates its specific impact on cranial neural crest cells, contributing to its teratogenic effects (Dunn et al., 1995).

The discovery of cyclopamine's binding to the Smoothened (Smo) receptor has been a significant advancement. This finding explains its teratogenic and antitumor activities and suggests a role for small molecules in the physiological regulation of Smo (Chen et al., 2002).

properties

IUPAC Name |

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBFPHBSKOKSL-LZPHRWOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46780271 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

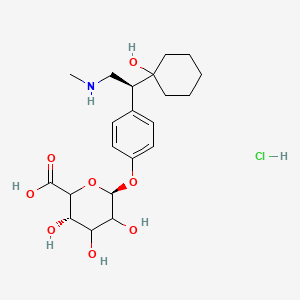

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)